molecular formula C13H8F4O3 B6384048 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethoxyphenol CAS No. 1261978-13-5

5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethoxyphenol

Cat. No.: B6384048
CAS No.: 1261978-13-5
M. Wt: 288.19 g/mol
InChI Key: HKVNTLROJJQVMS-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethoxyphenol is an organic compound characterized by the presence of fluorine and hydroxyl groups on a phenyl ring, along with a trifluoromethoxy group

Properties

IUPAC Name

2-fluoro-4-[3-hydroxy-5-(trifluoromethoxy)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O3/c14-11-5-7(1-2-12(11)19)8-3-9(18)6-10(4-8)20-13(15,16)17/h1-6,18-19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVNTLROJJQVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)OC(F)(F)F)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686561
Record name 3'-Fluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261978-13-5
Record name 3'-Fluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the selective fluorination of a disubstituted aromatic compound in an acid medium with fluorine gas . The reaction conditions often require a dielectric constant of at least 20 and a pH of less than 3 to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, where the aromatic precursor is treated with fluorine gas under controlled conditions to ensure selective fluorination and minimize by-products. The use of specialized reactors and safety protocols is essential due to the reactive nature of fluorine gas.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the fluorine atoms.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: De-fluorinated phenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its fluorine content, which can be detected using NMR spectroscopy.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups. The presence of fluorine atoms can enhance its binding affinity to certain targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethoxyphenol is unique due to the presence of both fluorine and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

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